バノキソニン

説明

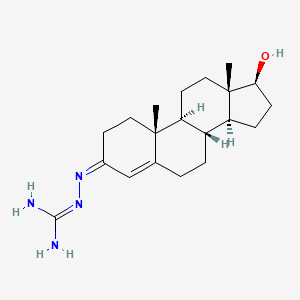

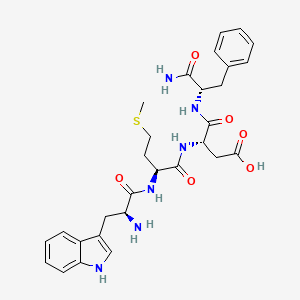

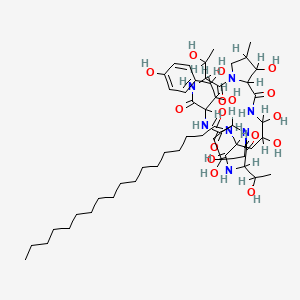

バノキソニンは、DNA合成に不可欠な酵素であるチミジル酸合成酵素の強力な阻害作用で知られる新規化合物です。

科学的研究の応用

Vanoxonin has several scientific research applications:

作用機序

バノキソニンは、バナジウムと複合体を形成することで作用し、チミジル酸合成酵素を阻害します。 この阻害は、デオキシウリジル酸に対しては競合的ですが、5,10-メチレンテトラヒドロ葉酸に対しては非競合的です . バノキソニンのカテコール基は、その阻害活性に不可欠です .

類似化合物:

メトトレキセート: がん治療で使用される別のチミジル酸合成酵素阻害剤。

ペメトレキセド: チミジル酸合成酵素などの他の酵素を阻害する多標的抗葉酸薬。

独自性: バノキソニンは、その活性に不可欠なカテコール基を含むその特異的な構造のために独自です。 メトトレキセートやペメトレキセドとは異なり、バノキソニンはバナジウムと複合体を形成し、その阻害活性を高めます .

生化学分析

Biochemical Properties

Vanoxonin plays a significant role in biochemical reactions by inhibiting thymidylate synthetase, an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide required for DNA replication. The vanoxonin-vanadium complex exhibits a strong inhibition of thymidylate synthetase with an IC50 value of 0.7 µg/ml . This inhibition disrupts DNA synthesis, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells. Vanoxonin interacts with enzymes like thymidylate synthetase and proteins involved in DNA synthesis, forming a complex that inhibits the enzyme’s activity .

Cellular Effects

Vanoxonin exerts significant effects on various cell types and cellular processes. It has been shown to be cytotoxic to L1210 leukemia cells, with a minimum inhibitory concentration (MIC) of 25 µg/ml . Vanoxonin influences cell function by disrupting DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. It also affects cell signaling pathways and gene expression related to DNA replication and repair .

Molecular Mechanism

The molecular mechanism of vanoxonin involves its binding to thymidylate synthetase, forming a vanoxonin-vanadium complex that inhibits the enzyme’s activity. This inhibition prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), a critical step in DNA synthesis . The disruption of this pathway leads to a decrease in thymidine triphosphate (dTTP) levels, causing DNA damage and triggering apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vanoxonin have been observed to change over time. Vanoxonin is relatively stable, with a shelf life of up to four years when stored at -20°C . Over time, its inhibitory effects on thymidylate synthetase remain consistent, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies have shown that vanoxonin can cause sustained inhibition of DNA synthesis and prolonged cytotoxic effects in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of vanoxonin vary with different dosages. At low doses, vanoxonin effectively inhibits thymidylate synthetase and reduces tumor growth without significant toxicity . At high doses, vanoxonin can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its therapeutic effects but increases the risk of toxicity .

Metabolic Pathways

Vanoxonin is involved in metabolic pathways related to DNA synthesis and repair. It interacts with enzymes such as thymidylate synthetase and cofactors involved in nucleotide metabolism . The inhibition of thymidylate synthetase by vanoxonin affects metabolic flux, leading to an accumulation of dUMP and a decrease in dTMP levels . This disruption in nucleotide balance can affect overall cellular metabolism and DNA replication .

Transport and Distribution

Vanoxonin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . Vanoxonin’s localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity .

Subcellular Localization

Vanoxonin’s subcellular localization is primarily in the cytoplasm, where it interacts with thymidylate synthetase and other enzymes involved in DNA synthesis . It may also localize to the nucleus, where it can directly affect DNA replication and repair processes . The presence of targeting signals or post-translational modifications may direct vanoxonin to specific cellular compartments, enhancing its inhibitory effects on thymidylate synthetase .

準備方法

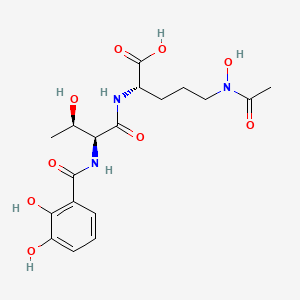

合成経路と反応条件: バノキソニンは、2,3-ジヒドロキシ安息香酸、L-スレオニン、およびL-Nω-ヒドロキシオルニチンのカップリングを含む一連の化学反応によって合成されます。 合成には、官能基の保護、選択的脱保護、およびカップリング反応が含まれます .

工業生産方法: バノキソニンは、細菌Saccharopolyspora hirsuta MG245-CF2の発酵によって工業的に生産されます。 その後、化合物はクロマトグラフィー技術を使用して抽出および精製されます .

反応の種類:

酸化: バノキソニンは過ヨウ素酸酸化を受け、酢酸を遊離し、Nω-ヒドロキシオルニチンのω-窒素に結合したアセチル基の存在を示します.

加水分解: バノキソニンの酸加水分解により、2,3-ジヒドロキシ安息香酸、L-スレオニン、およびL-Nω-ヒドロキシオルニチンが生成されます.

一般的な試薬と条件:

酸化: 過ヨウ素酸は、バノキソニンを含む酸化反応に一般的に使用されます.

加水分解: 塩酸はバノキソニンの加水分解に使用されます.

主要な製品:

酸化: 酢酸.

4. 科学研究への応用

バノキソニンには、いくつかの科学研究への応用があります:

類似化合物との比較

Methotrexate: Another thymidylate synthetase inhibitor used in cancer treatment.

Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthetase among other enzymes.

Uniqueness: Vanoxonin is unique due to its specific structure, which includes a catechol group essential for its activity. Unlike methotrexate and pemetrexed, vanoxonin forms a complex with vanadium, enhancing its inhibitory potency .

特性

IUPAC Name |

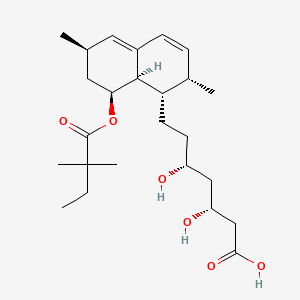

(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S,3R)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O9/c1-9(22)14(20-16(26)11-5-3-7-13(24)15(11)25)17(27)19-12(18(28)29)6-4-8-21(30)10(2)23/h3,5,7,9,12,14,22,24-25,30H,4,6,8H2,1-2H3,(H,19,27)(H,20,26)(H,28,29)/t9-,12+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWDMHXDGAWLOA-LQJRIPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201007192 | |

| Record name | N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86933-99-5 | |

| Record name | Vanoxonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。